REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]#N)[CH:6]=[CH:5][N:4]=1.Cl.NNC(N)=[O:15].C([O-])(=O)C.[Na+].C(O)C>[Ni].O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:15])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
71.24 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
69.86 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to a volume of 450 ml, water (900 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 10% hydrochloric acid (950 ml)
|
Type
|
ADDITION
|
Details
|
Formaldehyde solution (36% w/v, 420 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was added to a solution of sodium acetate (280 g) in water (840 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×500 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were successively washed with aqueous potassium carbonate and water
|
Type
|
CUSTOM
|
Details
|
were dried out
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.53 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |